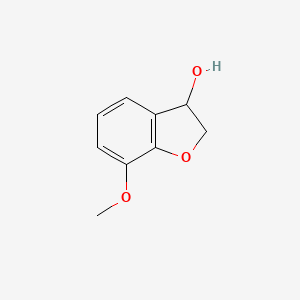

7-Methoxy-2,3-dihydrobenzofuran-3-ol

説明

特性

分子式 |

C9H10O3 |

|---|---|

分子量 |

166.17 g/mol |

IUPAC名 |

7-methoxy-2,3-dihydro-1-benzofuran-3-ol |

InChI |

InChI=1S/C9H10O3/c1-11-8-4-2-3-6-7(10)5-12-9(6)8/h2-4,7,10H,5H2,1H3 |

InChIキー |

UMYNVFAXCHPVKH-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC2=C1OCC2O |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Methoxy 2,3 Dihydrobenzofuran 3 Ol and Its Analogs

General Synthetic Strategies for the 2,3-Dihydrobenzofuran (B1216630) Core

The construction of the 2,3-dihydrobenzofuran skeleton is typically achieved through cyclization reactions that form the dihydrofuran ring fused to the benzene (B151609) ring. These can be classified as intermolecular or intramolecular processes, or through the chemical transformation of related precursors like benzofurans. cnr.itnih.gov

Intermolecular strategies involve the reaction of two separate components to form the dihydrobenzofuran ring in a single step. These methods often rely on cycloaddition reactions where key bonds are formed to construct the heterocyclic ring. cnr.itnih.gov

One prominent intermolecular approach is the [4+1] annulation. For instance, ortho-quinone methides, generated in situ from precursors like o-siloxybenzyl halides, can react with various C1 sources. cnr.it Ashfeld and co-workers demonstrated a phosphorus(III)-mediated [4+1] cycloaddition between o-quinone methides and 1,2-dicarbonyls, yielding dihydrobenzofurans with a quaternary center at the C2 position in yields ranging from 48–92%. cnr.it Similarly, TfOH-catalyzed [4+1] annulation of p-quinone methides with α-aryl diazoacetates has been used to synthesize 2,3-dihydrobenzofuran derivatives containing a quaternary carbon center. nih.govfrontiersin.org

Another powerful intermolecular strategy is the [3+2] cycloaddition. This can be seen in the reaction between quinone esters and styrene (B11656) derivatives, catalyzed by a Cu/SPDO complex, which produces 2-aryl-2,3-dihydrobenzofuran scaffolds with excellent enantioselectivities (up to 99% ee) and high yields (up to 96%). researchgate.net Chiral phosphoric acid catalysts have also been employed in the enantioselective [3+2] annulation of quinone monoimines with 3-hydroxymaleimides, affording 2,3-dihydrobenzofuran derivatives in yields of 62–99%. nih.gov

| Approach | Key Intermediates/Reactants | Catalyst/Reagent | Key Features | Yield Range |

|---|---|---|---|---|

| [4+1] Annulation | o-Quinone Methides + 1,2-Dicarbonyls | Phosphorus(III) | Forms C2-quaternary centers | 48–92% cnr.it |

| [4+1] Annulation | p-Quinone Methides + α-Aryl Diazoacetates | TfOH | Forms C2-quaternary centers | N/A nih.govfrontiersin.org |

| [3+2] Cycloaddition | Quinone Ester + Styrene Derivatives | Cu/SPDO | High enantioselectivity (up to 99% ee) | Up to 96% researchgate.net |

| [3+2] Annulation | Quinone Monoimines + 3-Hydroxymaleimides | Chiral Phosphoric Acid | High enantioselectivity (49–99% ee) | 62–99% nih.gov |

Intramolecular cyclization is a widely used and powerful strategy for synthesizing the 2,3-dihydrobenzofuran core, involving the formation of a key bond from a single precursor molecule. cnr.it These approaches are often categorized by the specific bond being formed during the ring-closing step (e.g., O–C2, C2–C3). cnr.it

Visible-light-mediated intramolecular radical cyclization has emerged as a mild and efficient method. rsc.orgscispace.com For example, a metal-free protocol using visible light and tris(trimethylsilyl)silane (B43935) (TTMSS) can promote the reductive cyclization of substrates like 1-(allyloxy)-2-iodobenzene to afford the corresponding 2,3-dihydrobenzofuran. rsc.orgresearchgate.net This method avoids the need for transition metals or photocatalysts and tolerates a variety of functional groups. rsc.orgscispace.com

Palladium-catalyzed reactions are also common for intramolecular cyclization. A highly enantioselective palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides provides a route to optically active 2,3-dihydrobenzofurans under mild conditions. organic-chemistry.org

While less common than building the ring from acyclic precursors, the 2,3-dihydrobenzofuran core can also be accessed by the chemical transformation of benzofurans. This typically involves the reduction or hydrogenation of the furan (B31954) ring's double bond. nih.gov

A notable example involves a chalcone (B49325) rearrangement strategy. nih.gov In this process, 2-hydroxychalcones are first treated with an acid like p-toluenesulfonic acid to form a 2,3-dihydrobenzofuran intermediate. This intermediate can then be selectively transformed into different benzofuran (B130515) isomers. nih.gov While the ultimate goal in that study was further transformation, the initial cyclization provides a clear route from a chalcone to a 2,3-dihydrobenzofuran structure. nih.gov This highlights that precursors which can be converted to benzofurans can also serve as entry points to their dihydro- counterparts through controlled reaction pathways.

Specific Synthetic Routes for 7-Methoxy-2,3-dihydrobenzofuran-3-ol and Substituted Analogs

Synthesizing specific analogs such as 7-Methoxy-2,3-dihydrobenzofuran-3-ol requires methods that allow for precise control over substitution patterns and the introduction of specific functional groups, like the hydroxyl group at the C3 position.

The intramolecular insertion of carbenes into C-H bonds is a powerful tool for constructing five-membered rings. In the context of dihydrobenzofuran-3-ols, this approach often involves the use of aryldiazoacetates. For example, rhodium catalysts can be used to promote the stereoselective C-H insertion of aryldiazoacetates, furnishing 2,3-dihydrobenzofuran skeletons with excellent diastereoselectivity. nih.gov Specifically, dirhodium carboxylate catalysts have been developed for this transformation, yielding products with high trans enantiopurity (84% ee) and diastereoselectivity (>91:9 dr). nih.gov This method is particularly relevant for creating the C3-hydroxy functionality (or a precursor ester) directly during the ring-forming step.

A vast number of transition metal-catalyzed protocols have been developed to access the 2,3-dihydrobenzofuran core, offering high efficiency and stereocontrol. rsc.org These methods are adaptable for synthesizing substituted analogs.

Copper-Catalyzed Reactions: Copper catalysis is particularly effective for synthesizing chiral dihydrobenzofuran-3-ols. In 2020, Fang and colleagues reported a Cu-catalyzed intramolecular reaction of aryl pinacol (B44631) boronic esters to efficiently produce these chiral alcohols. nih.govrsc.org This highlights a direct route to the C3-ol substituted core.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been extensively used. A Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a [3+2] annulation with 1,3-dienes enables the construction of various chiral dihydrobenzofurans. researchgate.netorganic-chemistry.org Additionally, Rh-catalyzed protocols have been used to synthesize 3-hydroxyoxindole-functionalized 2,3-dihydrobenzofuran derivatives from diazo-containing phenolic compounds and isatin, proceeding through an oxonium ylide intermediate. nih.gov

Other Transition Metals (Ru, Fe, Ir, Ni):

Ruthenium: Ru-catalyzed C-H activation and aerobic annulation of m-hydroxybenzoic acids with alkynes has been developed for the synthesis of 2,3-diarylbenzofurans, demonstrating the utility of Ru in C-H functionalization strategies that can be adapted for dihydrobenzofuran synthesis. rsc.org

Iridium: An Ir-catalyzed intramolecular cycloaddition involving the C-H bond of an o-methyl ether has been reported, showcasing another C-H activation pathway to the dihydrobenzofuran core. nih.gov

Nickel: In 2020, Li et al. developed a Ni-catalyzed synthesis of chiral 2,3-dihydrobenzofurans starting from ortho-substituted aryl halides. nih.govrsc.org

| Metal Catalyst | Reaction Type | Starting Materials | Key Product Feature | Reference |

|---|---|---|---|---|

| Copper (Cu) | Intramolecular Reaction | Aryl Pinacol Boronic Esters | Chiral Dihydrobenzofuran-3-ols | nih.govrsc.org |

| Rhodium (Rh) | C-H Activation / [3+2] Annulation | N-Phenoxyacetamides + 1,3-Dienes | Chiral Dihydrobenzofurans | researchgate.netorganic-chemistry.org |

| Rhodium (Rh) | C-H Insertion | Aryldiazoacetates | Trans-2,3-dihydrobenzofurans | nih.gov |

| Ruthenium (Ru) | C-H Activation / Annulation | m-Hydroxybenzoic Acids + Alkynes | 2,3-Diarylbenzofurans | rsc.org |

| Iridium (Ir) | Intramolecular C-H Cycloaddition | o-Methyl Ethers | Dihydrobenzofuran Core | nih.gov |

| Nickel (Ni) | Cyclization | ortho-Substituted Aryl Halides | Chiral 2,3-Dihydrobenzofurans | nih.govrsc.org |

Stereoselective and Enantioselective Synthesis Approaches

The synthesis of specific stereoisomers of 7-methoxy-2,3-dihydrobenzofuran-3-ol and its analogs is of significant interest due to the distinct biological activities often exhibited by different enantiomers. Various catalytic strategies have been developed to control the stereochemistry during the formation of the dihydrobenzofuran core.

Transition-metal catalysis is a prominent method for achieving high stereoselectivity. For instance, a highly enantioselective and direct intramolecular asymmetric addition of aryl halides to unactivated ketones has been developed to produce chiral 3-hydroxy-2,3-dihydrobenzofurans with a tertiary alcohol at the C-3 position in good yields and excellent enantioselectivities. organic-chemistry.org Similarly, copper-catalyzed intramolecular reactions of aryl pinacol boronic esters have been shown to efficiently produce chiral dihydrobenzofuran-3-ols. nih.gov Palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides is another powerful technique, providing optically active 2,3-dihydrobenzofurans under mild conditions with high selectivity. organic-chemistry.org Iridium-catalyzed enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones, using a cationic iridium complex with a chiral bisphosphine ligand, also yields chiral dihydrobenzofurans with high enantioselectivity. nii.ac.jp In this reaction, the ketone's carbonyl group acts as an effective directing group for the C–H activation. nii.ac.jp

Biocatalysis offers a green and highly selective alternative. Engineered myoglobin-based biocatalysts have been employed for the highly diastereo- and enantioselective cyclopropanation of benzofurans with an acceptor-only carbene donor. rochester.edu This method can produce stereochemically rich 2,3-dihydrobenzofurans with exceptional enantiopurity (>99.9% de and ee) and has been leveraged to synthesize complex tricyclic scaffolds. rochester.edu

Organocatalytic methods have also been successfully applied. The reaction of o-quinone methides with alkyl diazoacetates, using a chiral oxazaborolidinium ion catalyst, can generate 2-aryl-3,3-disubstituted dihydrobenzofurans with excellent yields and stereoselectivity. cnr.it Additionally, a cesium carbonate-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates provides an effective route for the asymmetric synthesis of functionalized 2,3-dihydrobenzofuran derivatives. rsc.org

Table 1: Selected Enantioselective and Stereoselective Synthetic Methods for Dihydrobenzofurans This table is interactive and can be sorted by clicking on the column headers.

| Catalytic System | Substrate Type | Product Type | Key Features | Ref |

|---|---|---|---|---|

| Iridium/Chiral Bisphosphine | m-Allyloxyphenyl ketones | Chiral 3-substituted dihydrobenzofurans | High yields and enantioselectivity (up to 97% ee) | nii.ac.jp |

| Palladium/N-Me-Xu3 | Aryl iodide-joined alkenes | Chiral 2,3-dihydrobenzofurans | Excellent yields (84-97%) via Heck/Cacchi reactions | nih.gov |

| Copper Catalyst | Aryl pinacol boronic esters | Chiral dihydrobenzofuran-3-ols | Efficient synthesis of 3-hydroxy derivatives | nih.gov |

| Engineered Myoglobins | Benzofurans & Diazo Reagents | Stereochemically rich 2,3-dihydrobenzofurans | Exceptional stereoselectivity (>99.9% de and ee) | rochester.edu |

| Chiral Oxazaborolidinium Ion | o-Hydroxybenzyl alcohols & Alkyl diazoacetates | 2-Aryl-3,3-disubstituted dihydrobenzofurans | Excellent yields (up to 95%) and stereoselectivity (>20:1 dr, >99% ee) | cnr.it |

Chemical Derivatization and Analog Synthesis from the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran scaffold is a versatile template for chemical modification, allowing for the synthesis of diverse analogs with potentially enhanced biological activities. researchgate.netresearchgate.net Derivatization strategies focus on either modifying the core ring system or introducing and functionalizing various substituents.

Modifications of the Benzofuran Ring System

Significant structural changes to the dihydrobenzofuran core can be achieved through ring-opening and cycloaddition reactions. These transformations fundamentally alter the heterocyclic system, providing access to different chemical scaffolds.

A notable modification is the nickel-catalyzed ring-opening of benzofurans using silanes. acs.org This reaction proceeds via Ni-H insertion and β-O elimination, leading to the selective cleavage of the C-O bond and the formation of ortho-functionalized phenol (B47542) derivatives. acs.org Reductive cleavage of the C2-O bond can also be accomplished without transition metals, for instance, by using lithium metal, which results in the formation of o-hydroxystyrene derivatives after trapping with an electrophile. kyoto-u.ac.jp

Cycloaddition reactions offer a route to build more complex, fused polycyclic systems. An efficient dearomative (3 + 2) cycloaddition between 2-nitrobenzofurans and para-quinamines has been developed to construct benzofuro[3,2-b]indol-3-one derivatives. nih.gov This reaction fuses the hydroindoline-5-one and 2,3-dihydrobenzofuran cores with high diastereoselectivity. nih.gov Similarly, a formal [4+1]-cycloaddition involving o-quinone methides and 1,2-dicarbonyls can produce 2,3-dihydrobenzofurans bearing a quaternary center at the C2 position. cnr.it

Table 2: Examples of Modifications to the Benzofuran Ring System This table is interactive and can be sorted by clicking on the column headers.

| Reaction Type | Reagents/Catalysts | Resulting Structure | Ref |

|---|---|---|---|

| Ring-Opening | Ni(cod)2/PCy3, Silanes | ortho-Alkenyl/Alkyl silane-substituted phenols | acs.org |

| Reductive Ring-Opening | Lithium powder, Electrophile | o-Hydroxystyrene derivatives | kyoto-u.ac.jp |

| Dearomative (3+2) Cycloaddition | 2-Nitrobenzofurans, para-Quinamines, Inorganic base | Benzofuro[3,2-b]indol-3-one derivatives | nih.gov |

Introduction and Functionalization of Substituents (e.g., Carboxamide, Hydroxymethyl, Aryl, Methoxy (B1213986) Groups)

The introduction of various functional groups onto the 2,3-dihydrobenzofuran scaffold is a common strategy to explore structure-activity relationships.

Carboxamide Group: Libraries of 2,3-dihydro-2-aryl-benzofuran-3-carboxamides have been synthesized using readily available salicylaldehydes, aryl boronic acids or halides, and various amines. acs.org This approach allows for systematic variation of structural features and physicochemical properties. acs.org Similarly, a series of 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives have been designed and synthesized, leading to compounds with significant biological activity. nih.gov

Hydroxymethyl Group: The introduction of a hydroxymethyl group can be accomplished through standard functional group transformations. For example, synthetic routes toward natural products containing the benzofuran ring have utilized the reduction of ester functionalities to the corresponding primary alcohol, thereby installing a hydroxymethyl substituent. rsc.org

Aryl Group: Aryl substituents are frequently incorporated into the dihydrobenzofuran structure. The synthesis of trans-2,3-diaryl-2,3-dihydrobenzofurans can be achieved starting from suitable trans-2,3-diaryloxiranes through regio- and stereoselective nucleophilic oxiranyl ring-opening reactions. nih.govcnr.it An organocatalytic [4+1] annulation of 2-(2-nitrovinyl)phenols and α-bromoacetophenones is another effective method for constructing 2-aryl-2,3-dihydrobenzofuran scaffolds. researchgate.net

Methoxy Group: The position and number of methoxy groups on the benzofuran ring system can significantly influence activity. New methoxy derivatives of trans-2,3-diaryl-2,3-dihydrobenzofurans have been synthesized and evaluated for their biological properties. nih.govcnr.it Specific examples of complex methoxylated benzofurans include 7-methoxy-2-[4-(methoxy)phenyl]-l-benzofuran-5-carboxaldehyde and 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan. nih.govresearchgate.net The synthesis of 1-(5-methoxy-2,3-dihydrobenzofuran-4-yl)-2-aminopropane highlights the derivatization of the benzene portion of the scaffold. nih.gov

Table 3: Functionalization of the Dihydrobenzofuran Scaffold This table is interactive and can be sorted by clicking on the column headers.

| Functional Group | Synthetic Approach | Position of Substitution | Example Precursors/Reagents | Ref |

|---|---|---|---|---|

| Carboxamide | Amidation of carboxylic acid precursor | C3 | 3-Carboxy-2-aryl-dihydrobenzofurans, Amines | acs.org |

| Carboxamide | Amidation | C2 | 2,3-Dihydrobenzofuran-2-carboxylic acid, Phenylamines | nih.gov |

| Hydroxymethyl | Reduction of ester | C3 | C3-Ester substituted dihydrobenzofuran, LiAlH4 | rsc.org |

| Aryl | Nucleophilic oxirane ring-opening | C2, C3 | trans-2,3-Diaryloxiranes, Arylboronic acids | nih.govcnr.it |

Preclinical Biological Activities and Pharmacological Potential of 7 Methoxy 2,3 Dihydrobenzofuran 3 Ol Derivatives

In Vitro Anti-Cancer and Antitumor Activities

The benzofuran (B130515) and dihydrobenzofuran scaffolds are recognized as valuable pharmacophores in medicinal chemistry for the development of novel therapeutic agents. nih.govnih.gov Derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, operating through mechanisms that include the inhibition of cell proliferation, induction of programmed cell death, and interference with tumor-associated angiogenesis.

A substantial body of research has demonstrated the capacity of 7-methoxy-2,3-dihydrobenzofuran-3-ol derivatives and related benzofuran compounds to inhibit the growth of numerous cancer cell lines. The antiproliferative activity is often influenced by the specific substitutions on the benzofuran core. For instance, studies on benzofuran-2-acetic methyl ester derivatives showed significant inhibition of both anchorage-dependent and -independent cell growth in human breast cancer cell lines, including estrogen receptor-alpha positive (MCF-7 and T47D) and triple-negative (MDA-MB-231) types.

Fluorinated dihydrobenzofuran derivatives have been shown to inhibit the proliferation of human colorectal adenocarcinoma cells (HCT116). nih.gov Specifically, compounds featuring difluorine and bromine substitutions demonstrated notable antiproliferative effects. nih.gov Further research has highlighted the efficacy of various derivatives against lung (A549, NCI-H23, H1299), colon (HCT116, HT29), and liver (HepG2) cancer cells. nih.govnih.gov A particular 3-methylbenzofuran (B1293835) derivative bearing a p-methoxy group exhibited potent antiproliferative activity against the A549 lung cancer cell line, with an IC50 value comparable to the reference drug staurosporine. The strategic hybridization of the benzofuran core with other chemical moieties, such as chalcones, has also yielded compounds with significant cytotoxic effects against both lung and colon cancer cell lines. nih.gov

| Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Fluorinated Dihydrobenzofurans | HCT116 (Colorectal) | Inhibition of proliferation by approx. 70% | nih.gov |

| Benzofuran-2-acetic methyl esters | MCF-7, T47D, MDA-MB-231 (Breast) | Inhibited anchorage-dependent and -independent growth | nih.gov |

| 3-Methylbenzofuran with p-methoxy group | A549 (Lung) | Potent antiproliferative activity (IC50 = 1.48 μM) | |

| Chalcone (B49325) derivative with 7-ethoxy-1-benzofuran | A549, H1299 (Lung); HCT116, HT29 (Colon) | Significant cytotoxic effects | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung), HepG2 (Liver) | Significant cytotoxic activity |

Beyond inhibiting proliferation, a key mechanism for the anti-cancer activity of these derivatives is the induction of apoptosis, or programmed cell death. Research has shown that certain benzofuran-2-acetic ester derivatives are capable of inducing apoptosis in breast cancer cells. nih.gov This pro-apoptotic activity is often mediated through specific cellular pathways. For example, studies on fluorinated dihydrobenzofuran derivatives in HCT116 colorectal cancer cells revealed an inhibition of the anti-apoptotic protein Bcl-2. nih.gov The same study also documented concentration-dependent cleavage of PARP-1 and significant DNA fragmentation, both of which are hallmark indicators of apoptosis. nih.gov

Further investigations into a methoxy-containing benzofuran derivative confirmed its pro-apoptotic properties through Annexin V and Caspase-Glo 3/7 assays, which detect key events in the apoptotic cascade. Another derivative was found to induce early apoptosis in MDA-MB-468 breast cancer cells. The induction of apoptosis is often linked to the activation of caspases, a family of protease enzymes essential for cell disassembly during apoptosis. Studies on related compounds have demonstrated that their cytotoxic effects proceed via the activation of caspase-3, a critical executioner caspase in the apoptotic pathway.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Targeting this process is a key strategy in cancer therapy. Certain synthetic dihydrobenzofuran lignans (B1203133) have been evaluated for their anti-angiogenic properties. In one study, a series of derivatives obtained through the biomimetic oxidative dimerization of caffeic or ferulic acid methyl esters were tested for anti-angiogenic activity using the chorioallantoic membrane (CAM) assay. The dimerization product of caffeic acid methyl ester, identified as methyl (E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate, demonstrated pronounced anti-angiogenic activity. Notably, the (2R,3R)-enantiomer of this compound was found to be particularly potent.

Anti-inflammatory Effects

Inflammation is a key pathological feature of many chronic diseases. Derivatives of 7-methoxy-2,3-dihydrobenzofuran-3-ol have shown significant potential as anti-inflammatory agents by modulating the production of key mediators involved in the inflammatory response.

A primary mechanism of the anti-inflammatory action of these compounds is the inhibition of pro-inflammatory mediators. Studies on newly synthesized methoxy (B1213986) derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans demonstrated that in lipopolysaccharide (LPS)-activated U937 cells, these compounds were able to restore normal levels of nitric oxide (NO). The same study also noted a reduction in the production of prostaglandin (B15479496) E2 (PGE2).

Similarly, research on fluorinated dihydrobenzofuran derivatives in LPS-stimulated macrophages showed a suppression of inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), the enzymes responsible for producing PGE2 and NO, respectively. nih.gov Another study focused on 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran, a derivative of the natural neolignan ailanthoidol. This compound effectively suppressed the generation of PGE2 and the expression of inducible NO synthase (iNOS) and COX-2 in LPS-treated RAW 264.7 macrophage cells. It was found to be a potent inhibitor of NO production, with an IC50 value of 4.38 µM. Other related structures, such as 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives, have also been identified as inhibitors of COX with selectivity for the COX-2 isoform.

| Derivative Class | Cell Line/Model | Mediator | Observed Effect | Reference |

|---|---|---|---|---|

| trans 2,3-diaryl-2,3-dihydrobenzofurans | U937 cells | NO, PGE2 | Restored normal NO levels; reduced PGE2 production | |

| Fluorinated Dihydrobenzofurans | Macrophages | NO, PGE2, COX-2, NOS2 | Inhibited expression and secretion; IC50 for NO was 2.4-5.2 µM | nih.gov |

| 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran | RAW 264.7 cells | NO, PGE2, iNOS, COX-2 | Suppressed expression and generation; IC50 for NO was 4.38 µM | |

| 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran | Enzyme assays | COX-2 | Selective inhibition of the COX-2 isoform |

Heme oxygenase-1 (HO-1) is an inducible enzyme that plays a critical cytoprotective role against oxidative stress and inflammation. The upregulation of HO-1 is a key cellular defense mechanism, and the Nrf2/HO-1 signaling pathway is a promising therapeutic target for conditions driven by oxidative stress and inflammation. While derivatives of 7-methoxy-2,3-dihydrobenzofuran-3-ol have demonstrated significant antioxidant and anti-inflammatory activities, direct preclinical evidence specifically linking these compounds to the upregulation of HO-1 is not yet well-established in the reviewed literature. The observed reduction in oxidative stress mediators like NO by these compounds suggests a potential interaction with cellular antioxidant pathways. However, further research is required to determine if the anti-inflammatory effects of these specific dihydrobenzofuran derivatives are mediated, in part or in whole, through the Nrf2/HO-1 pathway.

Antioxidant Properties

Derivatives of the 2,3-dihydrobenzofuran (B1216630) scaffold have been investigated for their antioxidant capabilities, demonstrating potential in mitigating oxidative stress through various mechanisms. These compounds show promise in both direct free radical scavenging and in protecting cells from oxidative damage.

Certain derivatives of 7-methoxybenzofuran (B1297906) have demonstrated notable free radical scavenging activity. In a study focused on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides, the derivative featuring a hydroxyl (-OH) substitution at the R3 position (compound 1j ) was found to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals to a moderate degree. nih.gov This capacity is crucial as it indicates the potential of these compounds to neutralize harmful free radicals, which are implicated in a wide range of pathological conditions.

Furthermore, broader studies on related structures, such as 7-methoxy benzofuran pyrazoline derivatives, have also highlighted their antioxidant potential. researchgate.net Several compounds within this class, including 4g, 4h, 4k, 4m, 5g, 5h, 5k, and 5m , exhibited excellent antioxidant activity when compared with the standard antioxidant, ascorbic acid. researchgate.net

| Compound Class | Specific Derivative | Assay | Observed Activity |

|---|---|---|---|

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide | Compound 1j (-OH at R3) | DPPH Radical Scavenging | Moderate scavenging activity observed. nih.gov |

| 7-methoxy benzofuran pyrazoline | Compounds 4g, 4h, 4k, 4m, 5g, 5h, 5k, 5m | Antioxidant Screen | Excellent activity compared to ascorbic acid. researchgate.net |

Beyond direct radical scavenging, derivatives of 2,3-dihydrobenzofuran have shown significant capabilities in protecting biological systems from oxidative injury, particularly within the central nervous system.

In studies of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, several compounds exhibited considerable protection against N-methyl-D-aspartate (NMDA)-induced excitotoxic neuronal cell damage, a process known to involve severe oxidative stress and the generation of reactive oxygen species (ROS). nih.gov

Compound 1f , which has a methyl (-CH3) substitution at the R2 position, displayed the most potent and efficacious neuroprotective action against this excitotoxicity. nih.gov

Compound 1j , with a hydroxyl (-OH) group at the R3 position, also showed marked anti-excitotoxic effects and was the most potent inhibitor of NMDA-induced ROS generation among the tested derivatives. nih.gov This compound was also found to inhibit in vitro lipid peroxidation in rat brain homogenates to an appreciable degree, further underscoring its protective role against oxidative damage to cellular components. nih.gov

Similarly, research on trans 2,3-diaryl-2,3-dihydrobenzofurans demonstrated that these compounds were able to restore normal ROS and nitric oxide (NO) levels in cells activated with lipopolysaccharide (LPS), indicating a capacity to counteract inflammatory-induced oxidative and nitrosative stress. cnr.it The neuroprotective effects of the 2,3-dihydrobenzofuran core have also been noted in a derivative known as 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB) , which demonstrated protective effects in an Alzheimer's disease model by modulating oxidative stress pathways. nih.gov

| Compound Derivative | Model System | Protective Effect |

|---|---|---|

| Compound 1f (-CH3 at R2) | Primary cortical neuronal culture (NMDA-induced excitotoxicity) | Potent and efficacious neuroprotective action. nih.gov |

| Compound 1j (-OH at R3) | Primary cortical neuronal culture (NMDA-induced excitotoxicity) | Marked anti-excitotoxic effects and potent inhibition of ROS generation. nih.gov |

| Compound 1j (-OH at R3) | Rat brain homogenate | Appreciable inhibition of lipid peroxidation. nih.gov |

| trans 2,3-diaryl-2,3-dihydrobenzofurans | U937 cells (LPS-activated) | Restored normal ROS and NO levels. cnr.it |

| TFSeB | Mouse model of Alzheimer's Disease | Modulated oxidative stress pathways. nih.gov |

Enzyme Inhibition Activities

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for treating skin hyperpigmentation. nih.gov While direct studies on 7-methoxy-2,3-dihydrobenzofuran-3-ol are limited, research into structurally related benzofuran derivatives, specifically aurones (Z-benzylidenebenzofuran-3(2H)-one), has identified potent tyrosinase inhibitory activity. nih.govnih.gov

It was found that aurone (B1235358) derivatives with two or three hydroxyl groups, particularly at the 4, 6, and 4' positions, induce significant inhibition of human melanocyte-tyrosinase. nih.gov The most potent compound identified in this class was the naturally occurring 4,6,4'-trihydroxyaurone , which produced 75% inhibition at a 0.1 mM concentration, a potency notably higher than the well-known inhibitor kojic acid. nih.gov This suggests that the benzofuran scaffold, when appropriately substituted, is a promising framework for the development of tyrosinase inhibitors.

Based on the available scientific literature, no specific research findings were identified regarding the alpha-glucosidase inhibitory activity of 7-Methoxy-2,3-dihydrobenzofuran-3-ol or its direct derivatives.

Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that plays a critical role in cholesterol metabolism, and its inhibition is a therapeutic strategy for managing hypercholesterolemia. nih.gov A series of novel N-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)amide derivatives have been synthesized and shown to be potent ACAT inhibitors. nih.gov

Structure-activity relationship studies revealed several key features for potent inhibition:

A methyl group at position 6 of the 2,3-dihydrobenzofuran moiety was important for activity. nih.gov

High lipophilicity of the acyl moiety attached to the amide was necessary for potent ACAT inhibition. nih.gov

The introduction of a dimethylamino group at position 5 of the dihydrobenzofuran ring resulted in highly potent activity. nih.gov

The most potent compound from this series was N-[5-(dimethylamino)-2,2,4,6-tetramethyl-2,3-dihydrobenzofuran-7-yl]-2,2-dimethyldodecanamide (TEI-6620) . This derivative demonstrated highly potent inhibition of ACAT from both rabbit small intestine and liver. nih.gov

| Compound | Source of ACAT Enzyme | IC50 (µM) |

|---|---|---|

| TEI-6620 | Rabbit Small Intestine | 0.020 nih.gov |

| Rabbit Liver | 0.009 nih.gov |

5-Lipoxygenase Inhibition

Derivatives of 2,3-dihydrobenzofuran have been investigated for their potential to inhibit 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. A study focused on a series of 5-keto-substituted 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofurans, which demonstrated their capacity as nonsteroidal anti-inflammatory and analgesic agents. These compounds were found to be inhibitors of both 5-LOX and cyclooxygenase (COX), with a notable selectivity for the COX-2 isoform. While these findings highlight the potential of the dihydrobenzofuran core in designing 5-LOX inhibitors, specific data on the 5-lipoxygenase inhibitory activity of 7-Methoxy-2,3-dihydrobenzofuran-3-ol is not extensively documented in the available literature. Further research is necessary to determine the precise efficacy of the subject compound and its direct derivatives in modulating 5-LOX activity.

Anti-microbial and Anti-tubercular Activity

The benzofuran scaffold is a recurring motif in compounds exhibiting a range of biological activities, including antimicrobial and anti-tubercular properties. Research into 7-methoxy benzofuran pyrazoline derivatives has revealed notable antibacterial activity. researchgate.net In one study, chalcones prepared from 2-acetyl-7-methoxy benzofuran were used to synthesize a series of pyrazoline derivatives. researchgate.net Several of these compounds, particularly those with p-chloro, p-fluoro, 2-amino-5-bromo, 2-hydroxy-5-nitro, and 3,5-dichloro substitutions on the phenyl ring, demonstrated significant activity against E. coli and B. subtilis, with efficacy comparable to the standard drug ciprofloxacin. researchgate.net

Furthermore, in silico studies have suggested the potential of benzofuran derivatives as antitubercular agents. These computational analyses indicate that the benzofuran moiety could serve as a valuable scaffold for the development of novel drugs targeting Mycobacterium tuberculosis. While these findings are promising for the broader class of 7-methoxy-benzofuran derivatives, specific anti-microbial and anti-tubercular data for 7-Methoxy-2,3-dihydrobenzofuran-3-ol are not yet available.

Table 1: Antibacterial Activity of 7-Methoxy Benzofuran Pyrazoline Derivatives

| Compound | Substituent on Phenyl Ring | Activity against E. coli | Activity against B. subtilis |

|---|---|---|---|

| 4g | p-chloro | Good | Good |

| 4h | p-fluoro | Good | Good |

| 4k | 2-amino-5-bromo | Good | Good |

| 5g | 2-hydroxy-5-nitro | Good | Good |

| 5m | 3,5-dichloro | Good | Good |

Data sourced from a study on 7-methoxy benzofuran pyrazoline derivatives. researchgate.net

Effects on Platelet Aggregation

The 2,3-dihydrobenzofuran framework has been explored for its potential to yield compounds with antiplatelet activity. A recent study focused on the discovery of 2,3-dihydro mdpi.comnih.govdioxino[2,3-g]benzofuran derivatives as novel protease-activated receptor 4 (PAR4) antagonists. nih.gov Two isomers, 36 and 37 , which feature a phenoxyl methylene (B1212753) substitution on the 2,3-dihydro-1,4-dioxine ring, demonstrated potent in vitro antiplatelet activity with IC50 values of 26.13 nM and 14.26 nM, respectively. nih.gov These compounds also exhibited significant ex vivo antiplatelet effects and showed a low tendency for bleeding, suggesting a favorable safety profile in preclinical models. nih.gov While this research underscores the potential of the broader dihydrobenzofuran class in the development of antiplatelet agents, direct experimental data on the effects of 7-Methoxy-2,3-dihydrobenzofuran-3-ol on platelet aggregation is currently lacking.

Receptor Modulation and Antagonism

The 2,3-dihydrobenzofuran scaffold has been identified as a key structural element in the development of potent serotonin-3 (5-HT3) receptor antagonists. A series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives were synthesized and evaluated for their 5-HT3 receptor antagonistic activities. nih.gov Structure-activity relationship studies revealed that the introduction of methyl groups at the 2-position of the dihydrobenzofuran ring significantly increased pharmacological activity. nih.gov

One of the most potent compounds identified was (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride (24 ), which displayed a very high affinity for 5-HT3 receptors with a Ki value of 0.055 nM. nih.gov Another notable derivative, zatosetron (B1682404) maleate, also a 2,3-dihydrobenzofuran derivative, was found to be a potent and selective 5-HT3 receptor antagonist with an ED50 of 0.86 µg/kg i.v. in antagonizing 5-HT-induced bradycardia in rats. rsc.org These findings strongly suggest that the 7-methoxy-2,3-dihydrobenzofuran backbone could be a promising starting point for designing novel 5-HT3 receptor antagonists.

Table 2: 5-HT3 Receptor Antagonistic Activity of 2,3-Dihydrobenzofuran Derivatives

| Compound | Structure | In Vitro Activity (Ki, nM) | In Vivo Activity (ED50, µg/kg i.v.) |

|---|---|---|---|

| Compound 24 | (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide HCl | 0.055 | 0.18 |

| Zatosetron | endo-5-chloro-2,3-dihydro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-benzofurancarboxamide | - | 0.86 |

Data compiled from studies on 2,3-dihydrobenzofuran-7-carboxamide (B140375) and zatosetron derivatives. nih.govrsc.org

The exploration of 2,3-dihydrobenzofuran derivatives has extended to their potential interaction with dopamine (B1211576) receptors. Research into novel antipsychotic agents has led to the discovery of a compound, N-[(2,2-dimethyl-2,3-dihydro-benzofuran-7-yloxy)ethyl]-3-(cyclopent-1-enyl)-benzylamine (16 ), which exhibits high affinity for dopamine D2 receptors. nih.gov This particular derivative was found to behave as a silent antagonist at rat D2 receptors. nih.gov While this finding indicates that the 2,3-dihydrobenzofuran scaffold can be incorporated into molecules that target the D2 receptor, there is a lack of specific data regarding the modulation of either D1 or D2 receptors by 7-Methoxy-2,3-dihydrobenzofuran-3-ol itself. Further investigation is required to characterize the dopamine receptor activity profile of this specific compound and its closer analogs.

A class of 2,3-dihydrobenzofuran-2-carboxylic acids has been identified as highly potent and subtype-selective peroxisome proliferator-activated receptor alpha (PPARα) agonists. frontiersin.org These compounds have demonstrated significant potential in preclinical models for the treatment of dyslipidemia. frontiersin.org Systematic structure-activity relationship studies have elucidated key structural features necessary for maintaining both potency and selectivity for the PPARα isoform. frontiersin.org

Selected compounds from this class showed excellent cholesterol- and triglyceride-lowering activity in animal models, at doses much lower than the existing PPARα agonist fenofibrate. frontiersin.org The discovery of these potent PPARα agonists within the 2,3-dihydrobenzofuran class suggests that derivatives of 7-Methoxy-2,3-dihydrobenzofuran-3-ol could also potentially interact with and modulate the activity of PPARα. However, direct experimental evidence for the PPARα agonistic activity of 7-Methoxy-2,3-dihydrobenzofuran-3-ol is not currently available in the scientific literature.

Alpha2-Adrenoceptor Antagonism

Derivatives of the 2,3-dihydrobenzofuran scaffold have been investigated for their potential to act as antagonists at alpha2-adrenoceptors. One such derivative, (imidazolinyl-2)-2-dihydro-2,3-benzofurane, known as S 9871, has demonstrated notable activity in preclinical studies. nih.gov Research conducted on the stereoisomers of S 9871 has revealed differential selectivity for alpha-adrenoceptor subtypes.

In studies using pithed rats, the racemic mixture ((+/-) S 9871) and the dextrorotatory enantiomer ((+) S 9871) were found to be more effective at antagonizing the pressor effects of the alpha2-adrenoceptor agonists azepexole (B1194734) and clonidine (B47849) than the alpha1-adrenoceptor agonists cirazoline (B1222771) and phenylephrine. nih.gov This suggests a preferential antagonism at alpha2-adrenoceptors. Conversely, the levorotatory enantiomer ((-) S 9871) selectively blocked the pressor responses induced by the alpha1-agonists, indicating its selectivity for alpha1-adrenoceptors. nih.gov

Further functional assays on the rat vas deferens showed that both (+/-) S 9871 and (+) S 9871 were more potent in antagonizing the clonidine-induced inhibition of the twitch response elicited by electrical stimulation compared to (-) S 9871. nih.gov These findings collectively indicate that the racemic and (+) forms of S 9871 are selective antagonists of alpha2-adrenoceptors, while the (-) form is selective for alpha1-adrenoceptors. nih.gov The data highlights the stereoselectivity of the interaction between this dihydrobenzofuran derivative and adrenoceptors.

| Compound | Receptor Selectivity | Observed Preclinical Effect |

|---|---|---|

| (+/-) S 9871 | Preferential for alpha2-adrenoceptors | Competitively antagonized the pressor effects of alpha2-agonists more effectively than alpha1-agonists in pithed rats. nih.gov |

| (+) S 9871 | Preferential for alpha2-adrenoceptors | Similar to the racemic mixture, showed more potent antagonism of alpha2-adrenoceptor-mediated effects. nih.gov |

| (-) S 9871 | Selective for alpha1-adrenoceptors | Blocked the pressor response of alpha1-agonists and was less potent in antagonizing alpha2-mediated effects. nih.gov |

Other Noteworthy Preclinical Biological Activities (e.g., Anti-diabetic activity, Antimalarial)

The broader class of benzofuran derivatives has been explored for potential anti-diabetic properties. A series of novel benzofuran-based chromenochalcones were synthesized and evaluated for their in vitro and in vivo antihyperglycemic and antidyslipidemic activities. nih.gov Several of these compounds demonstrated significant glucose uptake stimulatory effects in skeletal muscle cells. nih.gov

Specifically, compounds 21, 22, and 24 from this series showed a significant reduction in blood glucose levels in streptozotocin-induced diabetic rats. nih.gov Compound 24 was particularly effective, decreasing blood glucose levels by 22.8% within 5 hours and 25.1% over 24 hours. nih.gov In a genetically diabetic db/db mice model, prolonged treatment with compound 24 improved fasting and postprandial blood glucose levels, oral glucose tolerance, serum lipid profiles, and serum insulin (B600854) levels. nih.gov

A notable derivative, (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (compound 10g), which is structurally related to 7-methoxy-2,3-dihydrobenzofuran-3-ol, has demonstrated significant antimalarial activity. nih.govnih.govresearchgate.net In vitro studies have shown this compound to be highly potent against the drug-sensitive 3D7 strain of Plasmodium falciparum, with a 50% inhibitory concentration (IC50) of 0.28 μM. nih.govnih.govresearchgate.net

Further investigations into the mechanism of action suggest that the antimalarial effect may be, in part, due to the inhibition of β-hematin formation. nih.govnih.gov Compound 10g exhibited inhibitory activity in a β-hematin formation assay with an IC50 of 10.78 μM. nih.govnih.gov In addition to its in vitro potency, this methoxy-substituted nitrothiophene derivative, along with related compounds, was found to be active in an in vivo mouse model of malaria. nih.govnih.govresearchgate.net

| Compound | P. falciparum Strain | IC50 (μM) |

|---|---|---|

| (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (10g) | 3D7 (drug-sensitive) | 0.28 nih.govnih.govresearchgate.net |

Molecular Mechanisms of Action and Target Interactions

Interaction with DNA and Enzymes (e.g., Thymidylate Synthase)

The interaction of benzofuran (B130515) derivatives with nucleic acids and key cellular enzymes is a complex area of study. While some benzofurans are proposed to exert their biological effects through nucleic acid binding, this is not a universal mechanism for the entire class. mdpi.com For instance, one specific arylbenzofuran derivative, 7-hydroxy-5,4'-dimethoxy-2-arylbenzofuran (HDAB), has been shown to function as a DNA damaging agent. nih.gov Mechanistic studies revealed that HDAB treatment leads to a significant increase in DNA strand breaks, which in turn activates the ATM-dependent DNA repair response and can induce S-phase arrest and apoptosis in cancer cells. nih.gov Furthermore, this compound was also found to inhibit the activity of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. nih.gov

However, for many other potent anticancer benzofuran derivatives, particularly those whose primary mechanism is tubulin inhibition, direct interaction with DNA is not the main mode of action. mdpi.com Similarly, while thymidylate synthase (TS) is a well-established target for cancer chemotherapy due to its critical role in DNA synthesis, there is limited evidence in the available literature to suggest that it is a primary target for 7-Methoxy-2,3-dihydrobenzofuran-3-ol or its closely related analogues. nih.govmdpi.com The main body of research for this structural class of benzofurans points toward different cellular targets.

Tubulin Polymerization Inhibition and Antimitotic Effects

A primary and well-documented mechanism of action for many potent benzofuran derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.govresearchgate.nettandfonline.com Microtubules are essential protein polymers involved in numerous cellular functions, including the formation of the mitotic spindle, which is necessary for cell division. nih.gov Compounds that interfere with the dynamic assembly and disassembly of microtubules are known as antimitotic agents and represent a major class of cancer chemotherapeutics. nih.gov

Benzofuran derivatives have been designed as novel inhibitors that bind to tubulin, typically at the colchicine (B1669291) site. nih.govresearchgate.net This binding prevents the polymerization of tubulin heterodimers into microtubules. The disruption of microtubule formation leads to several downstream antimitotic effects:

Cell Cycle Arrest: The inability to form a functional mitotic spindle causes cells to arrest in the G2/M phase of the cell cycle. tandfonline.com

Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis, which is a key mechanism for the cytotoxic activity of these compounds against cancer cells. mdpi.com

Research into 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives has shown that specific structural features significantly influence their tubulin-inhibiting potency. nih.govresearchgate.net

| Structural Modification | Effect on Activity | Reference |

|---|---|---|

| Addition of a methyl group at the C-3 position | Increased antiproliferative activity | nih.govresearchgate.net |

| Substituents on the benzene (B151609) ring (electron-donating or -withdrawing) | Modulates potency and interaction with the colchicine site | nih.gov |

Receptor Binding and Signal Transduction Pathway Modulation

Beyond their direct effects on the cytoskeleton, benzofuran derivatives can modulate a variety of cell signaling pathways, positioning them as versatile scaffolds for targeting different cellular processes. nih.gov The disruption of microtubules itself can impact signaling pathways related to apoptosis. nih.gov

Specific classes of benzofuran derivatives have been developed to target key signaling nodes:

mTOR Signaling: A series of benzofuran derivatives has been identified as potent inhibitors of the mTOR (mechanistic Target of Rapamycin) signaling pathway. nih.gov One promising compound was shown to block both mTORC1 and Akt signaling, which is significant for overcoming resistance mechanisms seen with other mTOR inhibitors. nih.gov

STING Pathway Activation: Certain benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway. nih.gov Activation of STING leads to the production of type I interferons, mounting an immune response that can have antiviral and potentially antitumor effects. nih.gov

Kinase Inhibition: The benzofuran scaffold has been utilized to design inhibitors of various protein kinases. researchgate.net For example, derivatives have been developed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. tandfonline.com

Cytokine Modulation: Some bromoacetyl derivatives of benzofurans have been observed to significantly reduce the secretion of interleukin-6 (IL-6) from cancer cells, a cytokine implicated in inflammation and chemoresistance. mdpi.com

Structure-Based Ligand-Target Interaction Analysis

The efficacy of benzofuran derivatives as tubulin inhibitors is highly dependent on their specific chemical structure, which dictates their binding affinity and interaction with the target protein. nih.gov Structure-activity relationship (SAR) studies and computational methods like molecular docking are crucial for understanding these interactions and designing more potent compounds. mdpi.com

The primary target for the antimitotic benzofurans is the colchicine binding site on β-tubulin. nih.govresearchgate.net Molecular docking studies have helped to visualize how these molecules fit into this hydrophobic pocket. nih.gov SAR studies have elucidated key structural requirements for potent activity.

| Structural Feature | Importance in Target Interaction | Reference |

|---|---|---|

| 2-(3',4',5'-trimethoxybenzoyl) skeleton | Forms the core scaffold for binding to the colchicine site. | nih.govresearchgate.net |

| Substitutions at C-3 position | A methyl group at this position was found to increase activity, suggesting it plays a role in optimizing the compound's conformation for binding. | nih.govresearchgate.net |

| Substitutions on the benzofuran ring system | Electron-donating (e.g., OMe, OH) or electron-withdrawing (e.g., F, Cl) groups influence the electronic properties and binding interactions. | nih.gov |

These analyses confirm that the benzofuran core is a versatile pharmacophore whose biological activity can be precisely tuned through targeted chemical modifications to achieve potent and selective inhibition of specific cellular targets. mdpi.comnih.gov

Structure Activity Relationship Sar Studies of 7 Methoxy 2,3 Dihydrobenzofuran 3 Ol Derivatives

Impact of Substituents on Biological Potency and Selectivity (e.g., Methylation, Hydroxylation, Side Chain Modifications)

The biological activity of 7-methoxy-2,3-dihydrobenzofuran-3-ol derivatives is highly sensitive to the nature and position of various substituents on both the benzofuran (B130515) ring and its side chains.

Methylation and Hydroxylation: The presence and position of methoxy (B1213986) (–OCH₃) and hydroxyl (–OH) groups are crucial determinants of activity. For instance, a dihydrobenzofuran derivative, 4-((2S,3R)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydrobenzofuran-2-yl)-2,6-dimethoxyphenol, demonstrated significant inhibitory activity against collagen-induced platelet aggregation. researchgate.net In another example, the compound (E)-3-((2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl)acryl aldehyde showed exceptional cytotoxic activity against HT-1080 human cancer cell lines with an IC₅₀ value of 8.86 μM. researchgate.net The phenolic hydroxyl group, in particular, has been identified as a crucial element for modulating the anticancer activity of certain benzofuran derivatives. nih.gov

Side Chain Modifications: Alterations to side chains attached to the dihydrobenzofuran core significantly impact potency. SAR analysis has shown that the presence of an N-phenethyl carboxamide group can substantially enhance antiproliferative activity against cancer cells. nih.gov The introduction of complex side chains can also confer specific biological activities. For example, two novel compounds isolated from Breynia fruticosa, featuring propanediol (B1597323) and methoxypropanol (B72326) side chains at the C5 position of the 7-methoxy-2,3-dihydrobenzofuran core, displayed anti-inflammatory properties. researchgate.net

The table below summarizes the impact of various substituents on the biological activity of selected 7-methoxy-2,3-dihydrobenzofuran-3-ol derivatives.

| Compound Name/Description | Key Substituents | Biological Activity | Source |

| (E)-3-((2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl)acryl aldehyde | 4-hydroxy-3-methoxyphenyl at C2; hydroxymethyl at C3; acryl aldehyde at C5 | Cytotoxicity (IC₅₀ = 8.86 μM vs. HT-1080) | researchgate.net |

| 4-((2S,3R)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydrobenzofuran-2-yl)-2,6-dimethoxyphenol | 2,6-dimethoxyphenol at C2; hydroxymethyl at C3; 3-hydroxypropyl at C5 | Anti-platelet aggregation | researchgate.net |

| (S)-1-((2S,3R)-2-(benzo[d] researchgate.netresearchgate.netdioxol-5-yl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl)propane-1,3-diol | Benzo[d] researchgate.netresearchgate.netdioxol-5-yl at C2; hydroxymethyl at C3; propanediol at C5 | Anti-inflammatory | researchgate.net |

| 5-chlorobenzofuran-2-carboxamides derivative | N-phenethyl carboxamide side chain | Antiproliferative | nih.gov |

Role of Stereochemistry in Activity (e.g., R/S enantiomers)

Stereochemistry at the C2 and C3 positions of the dihydrobenzofuran ring plays a pivotal role in biological activity, with different enantiomers and diastereomers often exhibiting distinct potencies and selectivities. The relative orientation of the substituents at these chiral centers dictates the molecule's three-dimensional shape and its ability to interact with biological targets.

Research on trans 2,3-diaryl-2,3-dihydrobenzofurans as anti-inflammatory agents revealed a clear stereoselective interaction. An enantioenriched (50% ee) derivative demonstrated greater potency in inhibiting ATP citrate (B86180) lyase (ACLY) and reducing prostaglandin (B15479496) E2 production compared to its racemic counterpart. cnr.it This suggests that one enantiomer has a more favorable binding orientation within the active site of the target enzyme. cnr.it Further investigation pointed towards the (2R,3R) enantiomer as having a potentially significant role as an anti-inflammatory drug. cnr.it

The absolute configuration of natural products containing this scaffold often correlates with their specific bioactivity. For instance, ozonolysis of the natural product (-)-melanoxin, a 2,3-dihydrobenzofuran (B1216630), revealed a (2S,3S)-configuration, which is integral to its chemical properties and likely its biological function. researchgate.net Similarly, the specific stereochemistry of other active derivatives, such as the (2S,3R) configuration in an anti-platelet agent and the (2S,3S) configuration in a cytotoxic compound, underscores the importance of stereoisomerism in defining the pharmacological profile. researchgate.net

| Compound Class/Name | Stereochemistry | Key Finding | Source |

| trans 2,3-diaryl-2,3-dihydrobenzofurans | Enantioenriched (50% ee) vs. Racemic | Enantioenriched form showed higher potency in inhibiting ACLY and PGE2 production. | cnr.it |

| trans 2,3-diaryl-2,3-dihydrobenzofurans | (2R,3R) | Suggested to have a key role in anti-inflammatory activity. | cnr.it |

| (-)-melanoxin | (2S,3S) | Absolute configuration determined for this natural product. | researchgate.net |

| 4-((2S,3R)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydrobenzofuran-2-yl)-2,6-dimethoxyphenol | (2S,3R) | Configuration of a potent anti-platelet aggregation agent. | researchgate.net |

Influence of Dihydrobenzofuran Ring System Modifications on Pharmacological Profiles

Modifications beyond simple substitution, such as altering the core dihydrobenzofuran ring system itself, can dramatically change the pharmacological properties of the resulting compounds. The fused benzene (B151609) and dihydrofuran rings create a unique structural motif that serves as a foundation for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov

Expanding the ring system or fusing it with other heterocyclic structures can lead to novel compounds with enhanced or entirely new activities. For example, a series of new benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives were designed based on a lead compound, resulting in analogs with significant growth inhibitory activity against a panel of cancer cell lines and excellent NF-κB inhibitory activity. nih.gov

| Modification Type | Example | Impact on Pharmacological Profile | Source |

| Addition of Carboxylic Acid Phenylamide | 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives | Significant growth inhibitory activity against cancer cells; NF-κB inhibition. | nih.gov |

| Halogenation | Bromine atom attached to the methyl group at C3 of a benzofuran ring | Remarkable cytotoxic activity against leukemia cells (K562 and HL60). | nih.gov |

| Halogenation + Methoxy Group Absence | Dihalogen-substituted rings without a methoxy group on a benzofuran-quinazolinone hybrid | Loss of cytotoxic activity. | nih.gov |

Metabolism Studies Preclinical and in Vitro

Metabolic Pathways and Metabolite Identification in Animal Models (e.g., Rat Models)

While direct metabolic studies on 7-Methoxy-2,3-dihydrobenzofuran-3-ol are not extensively documented, the metabolic fate of related benzofuran (B130515) and dihydrobenzofuran structures in animal models, such as rats, allows for the prediction of its primary biotransformation pathways. These pathways predominantly involve Phase I oxidative reactions followed by Phase II conjugation.

The provided outline specifies N-demethylation; however, 7-Methoxy-2,3-dihydrobenzofuran-3-ol lacks a nitrogen atom, making N-demethylation an impossible metabolic pathway. The relevant metabolic reaction for the methoxy (B1213986) group (-OCH₃) present on the aromatic ring is O-demethylation. This is a common Phase I reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.gov This process involves the removal of the methyl group to form a hydroxyl group, converting the 7-methoxy moiety into a 7-hydroxy (catechol-like) structure. This reaction increases the polarity of the molecule and provides an additional site for subsequent Phase II conjugation reactions. Cytochrome P450 enzymes, particularly CYP199A4, have been shown to oxidatively demethylate methoxy-substituted benzoic acids. nih.gov

Hydroxylation, the addition of a hydroxyl (-OH) group, is a fundamental metabolic pathway catalyzed by cytochrome P450 enzymes. nih.govyoutube.com For 7-Methoxy-2,3-dihydrobenzofuran-3-ol, hydroxylation can occur at several positions. Studies on the oxidative metabolism of a related compound, 7-methoxy-2-nitro-naphtho[2,1-b]furan, in rat liver microsomes identified metabolites that were hydroxylated on the aromatic ring, such as 6-hydroxy-7-methoxy-2-nitro-naphtho[2,1-b]furan. nih.gov Furthermore, research involving engineered P450 enzymes has demonstrated the feasibility of hydroxylating the 2,3-dihydrobenzofuran (B1216630) structure itself. researchgate.net This suggests that the dihydrobenzofuran moiety of the target compound is a likely site for oxidative metabolism, leading to the formation of more polar metabolites. The reaction typically proceeds with retention of stereochemistry at the reacting carbon. nih.gov

The user's outline refers to the elimination of a methoxymethyl group. It is important to clarify that the subject compound contains a methoxy group (-OCH₃), not a methoxymethyl (-OCH₂OCH₃) group. The primary metabolic reaction involving the methoxy group is the O-demethylation described in section 7.1.1. Other functional groups are generally stable, with metabolism focusing on the addition of hydroxyl groups and subsequent conjugation.

Glucuronidation is a major Phase II conjugation pathway that facilitates the excretion of xenobiotics. nih.gov In this reaction, UDP-glucuronosyltransferase (UGT) enzymes transfer a glucuronic acid moiety to a substrate. nih.gov 7-Methoxy-2,3-dihydrobenzofuran-3-ol possesses a hydroxyl group at the 3-position, and its metabolites from O-demethylation and hydroxylation will have additional phenolic hydroxyl groups. These hydroxyl groups are primary sites for glucuronidation. Studies in rat liver microsomes have demonstrated that UGT enzymes, such as UGT2B1, are responsible for the glucuronidation of various compounds. nih.gov The resulting glucuronide conjugates are significantly more water-soluble and are readily eliminated from the body via urine or bile.

Table 1: Predicted Metabolic Pathways for 7-Methoxy-2,3-dihydrobenzofuran-3-ol in Animal Models

| Metabolic Pathway | Description | Key Enzymes | Resulting Metabolite Type |

|---|---|---|---|

| O-Demethylation | Removal of the methyl group from the 7-methoxy position. | Cytochrome P450 (CYP) | Dihydroxy-dihydrobenzofuran |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic or dihydrofuran ring. | Cytochrome P450 (CYP) | Hydroxylated derivative |

| Glucuronidation | Conjugation of a glucuronic acid moiety to hydroxyl groups. | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugate |

In Vitro Metabolism Studies (e.g., Liver Microsomal Systems, Cell Line Models like Caco-2)

In vitro systems are essential tools for investigating drug metabolism, providing a controlled environment to study specific enzymatic reactions without the complexity of a whole organism. researchgate.netnih.gov

Liver Microsomal Systems: Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and are a rich source of Phase I (CYP) and Phase II (UGT) enzymes. nih.govmdpi.comresearchgate.net They are widely used to assess the metabolic stability of compounds and identify potential metabolites. researchgate.net Studies using rat liver microsomes on 7-methoxy-2-nitro-naphtho[2,1-b]furan confirmed oxidative metabolism, leading to hydroxylated products. nih.gov It is highly probable that incubating 7-Methoxy-2,3-dihydrobenzofuran-3-ol with rat or human liver microsomes in the presence of necessary cofactors (like NADPH for CYPs and UDPGA for UGTs) would result in the formation of O-demethylated, hydroxylated, and glucuronidated metabolites. nih.govresearchgate.net

Cell Line Models like Caco-2: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for the intestinal barrier. helsinki.fi These cells differentiate to form a polarized monolayer that mimics the absorptive enterocytes of the small intestine and expresses various metabolic enzymes, including UGTs. helsinki.finih.gov Research on 2-arylbenzofurans using the Caco-2 cell model demonstrated that these compounds can be transformed into polar glucuronide conjugates. nih.gov For instance, after application to Caco-2 cells, a significant portion of the benzofuran derivative moracin C was converted into two different glucuronic metabolites. nih.gov This indicates that 7-Methoxy-2,3-dihydrobenzofuran-3-ol, upon absorption across the intestinal epithelium, would likely undergo first-pass metabolism via glucuronidation within the enterocytes.

Table 2: Summary of In Vitro Metabolism Findings for Related Benzofuran Compounds

| In Vitro System | Compound Class Studied | Observed Metabolic Reactions | Key Enzymes Involved | Reference |

|---|---|---|---|---|

| Rat Liver Microsomes | Methoxy-naphthofuran | Oxidative Metabolism (Hydroxylation) | Cytochrome P450 | nih.gov |

| Caco-2 Cells | 2-Arylbenzofurans | Conjugation (Glucuronidation) | UDP-glucuronosyltransferases (UGTs) | nih.gov |

Role of Gut Microbiota in the Biotransformation of Related Phenolic Compounds

A significant portion of dietary phenolic compounds, such as lignans (B1203133) which are structurally related to dihydrobenzofurans, are not absorbed in the small intestine and reach the colon. mdpi.comnih.gov Here, they are extensively metabolized by the gut microbiota. nih.govresearchgate.net This bacterial biotransformation can dramatically alter the structure and biological activity of the parent compounds. researchgate.net

Plant lignans, for example, are converted by intestinal bacteria into more biologically active metabolites known as enterolignans, such as enterodiol (B191174) and enterolactone. nih.govnih.govresearchgate.net The metabolic processes carried out by gut bacteria are diverse and include deglycosylation, demethylation, dehydroxylation, and cleavage of the heterocyclic rings. researchgate.netnih.gov For instance, anaerobic incubation of pinoresinol (B1678388) diglucoside with human fecal suspension resulted in demethylated and dehydroxylated metabolites. nih.gov

Given that 7-Methoxy-2,3-dihydrobenzofuran-3-ol is a phenolic compound, it is expected to be a substrate for gut microbial enzymes. The bacteria could potentially cleave the dihydrofuran ring, a process that has been reported for benzofuran itself, leading to intermediates like catechol or salicylic (B10762653) acid. mdpi.com The gut microbiota plays a crucial role in producing simpler, often more easily absorbed, phenolic compounds from complex dietary precursors. nih.govresearchgate.net

Computational and Theoretical Studies

Molecular Docking Investigations (e.g., Ligand-Target Binding Predictions)

No published studies were found that specifically detail molecular docking investigations involving 7-Methoxy-2,3-dihydrobenzofuran-3-ol. While research on related dihydrobenzofuran derivatives often employs molecular docking to predict binding affinities and interactions with biological targets such as enzymes and receptors, data tables and detailed findings for 7-Methoxy-2,3-dihydrobenzofuran-3-ol are not available.

Quantum Chemical Calculations

There is no specific information available in the scientific literature regarding quantum chemical calculations, such as Density Functional Theory (DFT) studies, performed on 7-Methoxy-2,3-dihydrobenzofuran-3-ol. Consequently, data on its optimized geometry, frontier molecular orbitals (HOMO-LUMO), global reactivity descriptors, or thermodynamic parameters derived from such calculations could not be located.

Conformation Analysis and Pharmacophore Modeling

No dedicated studies on the conformational analysis or pharmacophore modeling of 7-Methoxy-2,3-dihydrobenzofuran-3-ol have been published. Research on other molecules within the dihydrobenzofuran class has utilized these techniques to identify key structural features responsible for biological activity and to design new derivatives. However, specific pharmacophore models or detailed conformational analyses for 7-Methoxy-2,3-dihydrobenzofuran-3-ol are not present in the current body of scientific literature.

Analytical Methodologies for Characterization of 7 Methoxy 2,3 Dihydrobenzofuran 3 Ol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for piecing together the molecular architecture of 7-Methoxy-2,3-dihydrobenzofuran-3-ol derivatives. By analyzing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the compound's functional groups, connectivity, and molecular weight.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule. The methoxy (B1213986) group (–OCH₃) typically shows characteristic C-H stretching vibrations in the region of 2950-2850 cm⁻¹ and C-O stretching around 1250-1000 cm⁻¹. The hydroxyl group (–OH) is identifiable by a broad absorption band in the region of 3600-3200 cm⁻¹. For a related dihydrobenzofuran derivative, characteristic IR absorption bands were observed, confirming the presence of key functional groups. rsc.org

Mass Spectrometry (MS) determines the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For instance, the HRMS (ESI) data for a dihydrofuro[3,2-c]coumarin derivative, which shares a similar core structure, was used to confirm its calculated molecular formula. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , including 1D (¹H and ¹³C) and 2D techniques (like COSY, HSQC, and HMBC), is the most powerful tool for elucidating the complete carbon-hydrogen framework of a molecule.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The methoxy group protons typically appear as a sharp singlet around 3.8-4.0 ppm. amazonaws.com Aromatic protons on the benzofuran (B130515) ring system will resonate in the downfield region (typically 6.5-8.0 ppm), and the protons on the dihydrofuran ring will have characteristic shifts and coupling constants that help define their relative stereochemistry.

¹³C NMR: Reveals the number of chemically distinct carbon atoms. The carbon of the methoxy group is typically found around 55-60 ppm. amazonaws.comscielo.org.za Carbons in the aromatic ring appear in the 110-160 ppm range, while the carbons of the dihydrofuran moiety are observed at higher fields.

The following table summarizes typical NMR data for a derivative, (Z)-7-methoxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one. amazonaws.com

| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| 7-OCH₃ | 3.96 (s, 3H) | 57.7 |

| 3'-OCH₃ | 3.78 (s, 3H) | 56.5 |

| Aromatic/Olefinic Protons | 7.68-6.91 (m) | 114.0-160.8 |

| Carbonyl (C=O) | - | 185.1 |

Chiroptical Methods for Absolute Configuration Determination

Since 7-Methoxy-2,3-dihydrobenzofuran-3-ol contains a chiral center at the C3 position, determining its absolute configuration is essential. Chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, are the primary techniques for this purpose. researchgate.net

Circular Dichroism (CD) Spectroscopy is a powerful technique for assigning the absolute configuration of chiral dihydrobenzofuran derivatives. mdpi.com Empirical rules, often supported by quantum chemical calculations, correlate the sign of the Cotton effects in the CD spectrum with the stereochemistry of the molecule. For dihydrobenzofuran neolignans, the absolute configuration is often determined by the signs of the ¹Lₐ (around 220-240 nm) and ¹Lₑ (around 270-300 nm) bands in the CD spectrum. researchgate.net A positive Cotton effect for the ¹Lₑ band is often correlated with a specific absolute configuration at the chiral centers. For example, in certain 7,8-trans-dihydrobenzofuran neolignans, a positive Cotton effect at approximately 289 nm indicated a (7S, 8R) configuration. researchgate.net Similarly, a negative Cotton effect at 273 nm was used to establish an 8R configuration in another derivative. researchgate.net

| Derivative Type | Wavelength (nm) | Cotton Effect (Δε) | Assigned Configuration | Reference |

|---|---|---|---|---|

| 7,8-trans-3'-methoxydihydrobenzofuran neolignan | 289 | +0.43 | (7S, 8R) | researchgate.net |

| 7,8-trans-3-methoxydihydrobenzofuran neolignan | 294 | +0.52 | (7S, 8R) | researchgate.net |

| Benzoic ester derivative | 273 | -1.23 | 8R | researchgate.net |

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are fundamental for the separation and purification of 7-Methoxy-2,3-dihydrobenzofuran-3-ol from reaction mixtures or natural extracts, as well as for assessing the purity of the final product.

Column Chromatography is a widely used preparative technique for isolating compounds. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (eluent) is critical for effective separation. For dihydrobenzofuran derivatives, purification is often achieved using flash column chromatography on silica gel with a mobile phase consisting of a mixture of ethyl acetate (B1210297) and hexanes. rsc.orgamazonaws.com For instance, a derivative was purified using a 50% ethyl acetate in hexanes eluent. rsc.org Another related compound was isolated using column chromatography with an eluent of 50% ethyl acetate in cyclohexane. amazonaws.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of a compound and, with a chiral stationary phase, to separate enantiomers. Reversed-phase HPLC is commonly employed for purity assessment. The purity of a synthesized dihydrobenzofuran derivative was confirmed to be greater than 99:1 er (enantiomeric ratio) by HPLC analysis. rsc.org

The following table details chromatographic conditions used for the purification of related compounds.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose | Reference |

|---|---|---|---|---|

| Flash Column Chromatography | Silica Gel | 50% EtOAc/Hexanes | Purification | rsc.org |

| Column Chromatography | Silica Gel | 50% Ethyl Acetate/Cyclohexane | Purification | amazonaws.com |

| Flash Column Chromatography | Silica Gel | Hexane/Diethyl Ether (8:2) | Purification | nih.gov |

| HPLC | Not Specified | Not Specified | Purity Assessment (>99:1 er) | rsc.org |

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Routes with Improved Efficiency and Stereocontrol

To facilitate broader investigation and potential application of 7-Methoxy-2,3-dihydrobenzofuran-3-ol, the development of efficient and stereoselective synthetic methods is crucial. Future research should aim to optimize existing synthetic pathways and explore new chemical transformations to improve yields, minimize environmental impact, and control the stereochemistry at the C3 position.

A primary focus for advancement is in the area of asymmetric synthesis . The biological effects of chiral molecules are often dependent on their specific stereoisomeric form. Therefore, creating catalytic asymmetric methods to produce enantiomerically pure (R)- or (S)-7-Methoxy-2,3-dihydrobenzofuran-3-ol is a key goal. nih.gov This could involve using chiral catalysts, such as transition metal complexes with chiral ligands, or organocatalysts to guide stereoselectivity in crucial bond-forming reactions. For example, asymmetric dihydroxylation or epoxidation of a suitable precursor, followed by intramolecular cyclization, could offer a direct path to enantiopure products. A highly enantio- and diastereoselective [4+1] annulation between in situ generated ammonium (B1175870) ylides and o-quinone methides has been developed for the synthesis of a variety of 2,3-dihydrobenzofurans. nih.gov

Biocatalysis represents another promising frontier. nih.gov Enzymes, with their inherent chirality and high selectivity, could be utilized to resolve racemic mixtures of 7-Methoxy-2,3-dihydrobenzofuran-3-ol or to catalyze key stereoselective steps in its synthesis. illinois.eduox.ac.uk This approach provides the benefits of mild reaction conditions and high enantiomeric excess, aligning with green chemistry principles. nih.govmdpi.com Engineered myoglobins have been used for the highly diastereo- and enantioselective cyclopropanation of benzofurans, providing an efficient route to 2,3-dihydrobenzofuran (B1216630) scaffolds. rochester.edu

| Synthetic Approach | Key Features | Potential Advantages |

| Asymmetric Catalysis | Use of chiral catalysts (metal complexes, organocatalysts) | High enantioselectivity, access to specific stereoisomers. |

| Biocatalysis | Employment of enzymes | Mild reaction conditions, high stereoselectivity, environmentally friendly. |

| Process Optimization | One-pot reactions, tandem sequences | Reduced steps, improved atom economy, increased overall yield. |

| Photocatalysis | Use of visible light | Sustainable energy source, simplified reaction conditions. |

Discovery of Undiscovered Biological Activities and Therapeutic Indications

While initial studies have suggested the biological potential of 7-Methoxy-2,3-dihydrobenzofuran-3-ol, a thorough investigation of its pharmacological profile is still in its early stages. Future research should focus on a systematic evaluation of its activity across a broad spectrum of biological targets and disease models.

High-throughput screening (HTS) could be used to rapidly assess the compound's effects on a diverse range of enzymes, receptors, and cellular pathways. nih.govmdpi.com This unbiased method has the potential to uncover new and unexpected biological activities. For instance, screening against panels of kinases, proteases, or G-protein coupled receptors could reveal novel therapeutic targets.